REACTION_CXSMILES
|
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]1[O:13][CH:10]1[CH:11]=[CH2:12].Cl>CCOCC.C1COCC1>[C:1]1([CH2:12][CH:11]=[CH:10][CH2:9][OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
cupric acetate
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.43 mL
|
Type
|
reactant
|
Smiles
|
C1C(C=C)O1
|
Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at -10° C. for 1 h, room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below -5° C
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution was washed with aqueous HCl (10%), NaHCO3 (saturated) and brine (saturated)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a blue liquid
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC=CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |